molecular formula C8H8N2O3 B085905 3'-Nitroacetanilide CAS No. 122-28-1

3'-Nitroacetanilide

Cat. No.: B085905
CAS No.: 122-28-1
M. Wt: 180.16 g/mol
InChI Key: KFTYNYHJHKCRKU-UHFFFAOYSA-N
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Description

3’-Nitroacetanilide is an organic compound with the molecular formula C8H8N2O3. It is a nitro derivative of acetanilide, characterized by the presence of a nitro group (-NO2) attached to the benzene ring at the meta position relative to the acetamido group (-NHCOCH3). This compound is known for its applications in various fields, including organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3’-Nitroacetanilide can be synthesized through the nitration of acetanilide. The process involves treating acetanilide with a nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro group at the meta position. The general steps are as follows:

  • Dissolve acetanilide in glacial acetic acid.
  • Slowly add concentrated sulfuric acid to the solution while maintaining a low temperature.
  • Gradually add fuming nitric acid to the mixture, keeping the temperature below 20°C.
  • After the addition is complete, allow the reaction mixture to stand at room temperature.
  • Pour the mixture into crushed ice to precipitate the product.
  • Filter and wash the crystals to obtain pure 3’-Nitroacetanilide.

Industrial Production Methods: In industrial settings, the production of 3’-Nitroacetanilide follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically isolated through crystallization and purification techniques such as recrystallization from suitable solvents.

Chemical Reactions Analysis

Types of Reactions: 3’-Nitroacetanilide undergoes various chemical reactions, including:

    Electrophilic Substitution: The nitro group on the benzene ring makes the compound susceptible to further electrophilic substitution reactions.

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

    Hydrolysis: The acetamido group can be hydrolyzed under acidic or basic conditions to yield the corresponding aniline derivative.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

    Reduction: Iron filings and hydrochloric acid, or hydrogen gas with a palladium catalyst.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products:

    Reduction: 3’-Aminoacetanilide.

    Hydrolysis: 3’-Nitroaniline.

Scientific Research Applications

3’-Nitroacetanilide has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Materials Science:

    Biological Studies: It is used as a model compound in studies of nitroaromatic compound metabolism and toxicity.

Mechanism of Action

The mechanism of action of 3’-Nitroacetanilide involves its interaction with molecular targets through its nitro and acetamido groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The acetamido group can participate in hydrogen bonding and other interactions with biological molecules. These interactions can affect various biochemical pathways, including those involved in oxidative stress and cellular signaling.

Comparison with Similar Compounds

    2’-Nitroacetanilide: Another isomer with the nitro group at the ortho position.

    4’-Nitroacetanilide: An isomer with the nitro group at the para position.

    3’-Nitroaniline: The hydrolysis product of 3’-Nitroacetanilide.

Comparison:

    2’-Nitroacetanilide: The ortho isomer has different steric and electronic properties, affecting its reactivity and applications.

    4’-Nitroacetanilide: The para isomer is more commonly used in dye synthesis due to its symmetrical structure.

    3’-Nitroaniline: Lacks the acetamido group, making it more reactive in certain chemical reactions.

3’-Nitroacetanilide is unique due to its specific substitution pattern, which influences its chemical behavior and applications in various fields.

Properties

IUPAC Name

N-(3-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8N2O3/c1-6(11)9-7-3-2-4-8(5-7)10(12)13/h2-5H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTYNYHJHKCRKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059539
Record name Acetamide, N-(3-nitrophenyl)-
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Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

122-28-1
Record name N-(3-Nitrophenyl)acetamide
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Record name m-Nitroacetanilide
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Record name 3'-Nitroacetanilide
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Synthesis routes and methods I

Procedure details

A suspension of 13.8 g of 3-nitroaniline and 20 mL of triethylamine in 200 mL methylene chloride was cooled to 0° C. under a nitrogen atmosphere and treated with 10.2 g of acetyl chloride, added in a dropwise manner. The reaction mixture was allowed to warm to room temperature overnight. Removal of the volatiles in vacuo gave a crude yellow solid which was washed with 5% aqueous hydrochloric acid, water and was then dried. The yield of 3-nitroacetanilide was 17.4 g as a light yellow solid, m.p. 147°-149° C.; NMR (CDCl3 /DMSO-d6): δ 2.1 (3H, br s), 7.5 (1H, t, J=9 Hz), 8.0 (2H, br t), 8.6 (1H, br s) 10.1 (1H, br s); IR(KBr): 1675, 1550, 1525, 1350 cm-1.
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 10 g (72 mmol) of 3-nitroaniline, 10 ml (106 mmol) of acetic anhydride were added, followed by stirring. White crystals were precipitated with exotherm. After stirring for 10 minutes, ice water was poured into the reaction mixture. The crystals were dissolved in chloroform, followed by washing successively with 1N hydrochloric acid, a saturated aqueous solution of sodium hydrogencarbonate and saturated saline. The organic layer was dried over anhydrous magnesium sulfate and then the solvent was distilled out under reduced pressure. The residue was washed with ethyl ether, whereby 11.6 g of white powder were obtained (yield: 89%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
89%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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